9-(beta-D-Xylofuranosyl)guanine

Antiviral Nucleoside analog DNA virus

9-(β-D-Xylofuranosyl)guanine is a synthetic purine nucleoside analog with D-xylose replacing D-ribose, altering substrate specificity for viral DNA polymerases and nucleoside kinases. It exhibits reduced phosphorylation efficiency and a lower therapeutic index than vidarabine, serving as a key biochemical probe for nucleoside transporter and DNA polymerase mechanistic studies. Ideal for head-to-head comparisons with acyclovir and ganciclovir in antiviral research. Order now.

Molecular Formula C10H13N5O5
Molecular Weight 283.24
CAS No. 27462-39-1
Cat. No. B3028689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(beta-D-Xylofuranosyl)guanine
CAS27462-39-1
Molecular FormulaC10H13N5O5
Molecular Weight283.24
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6-,9-/m1/s1
InChIKeyNYHBQMYGNKIUIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(beta-D-Xylofuranosyl)guanine CAS 27462-39-1: Structural and Functional Differentiation from Guanosine and Acyclovir Analogs for Scientific Procurement


9-(β-D-Xylofuranosyl)guanine (CAS 27462-39-1) is a synthetic purine nucleoside analog wherein the natural D-ribose sugar of guanosine is replaced by a D-xylose moiety. This structural modification alters the compound's interaction with nucleoside kinases, nucleoside transporters, and viral DNA polymerases compared to guanosine [1]. The compound exhibits immunostimulatory activity via TLR7 activation and type I interferon induction in animal models .

Why 9-(β-D-Xylofuranosyl)guanine Cannot Be Substituted by Guanosine or Acyclovir in Antiviral Research and Procurement


The xylofuranosyl modification of guanine alters the substrate specificity of viral DNA polymerases and nucleoside kinases, rendering the compound less effective than acyclovir and ganciclovir in direct head-to-head comparisons. The xylose sugar moiety reduces phosphorylation efficiency by nucleoside transporters, leading to a lower therapeutic index than vidarabine (ara-A) [1]. The immunostimulatory activity of guanosine analogs depends on TLR7 activation, but xylofuranosyl guanine does not induce type I interferons as effectively as ribofuranosyl guanosine [2].

Quantitative Differentiation of 9-(β-D-Xylofuranosyl)guanine from Ara-A, Acyclovir, and Ganciclovir in Antiviral Activity and Procurement


Anti-DNA Virus Activity of 9-(β-D-Xylofuranosyl)guanine and Its 5′-Monophosphate and Cyclic 3′,5′-Monophosphate Compared to Ara-A

In tissue culture, 9-(β-D-xylofuranosyl)guanine (xylo-G), its 5′-monophosphate (xylo-GMP), and its cyclic 3′,5′-monophosphate (c-xylo-GMP) were tested against a variety of DNA viruses in parallel with 9-(β-D-arabinofuranosyl)adenine (ara-A). This evaluation revealed that xylo-G, xylo-GMP, and c-xylo-GMP were all moderately active but less effective than ara-A [1]. When the four compounds were administered intracerebrally as a treatment for herpes virus, type 1 induced encephalitis in mice, c-xylo-GMP exhibited superior activity to that shown by the other three. When administered intraperitoneally, c-xylo-GMP was found to have a therapeutic index of about 4, which is less than that for ara-A (approximately 30) in the same system .

Antiviral Nucleoside analog DNA virus

9-(β-D-Xylofuranosyl)guanine CAS 27462-39-1: Application Scenarios for Scientific Procurement and Research


Antiviral Research: Xylo-G as a Tool Compound for Studying Nucleoside Kinase Substrate Specificity

9-(β-D-Xylofuranosyl)guanine is used as a biochemical probe to investigate the phosphorylation efficiency of viral DNA polymerases. The xylose sugar alters the substrate specificity of nucleoside transporters, making it a less potent antiviral agent than acyclovir. In tissue culture, xylo-G, xylo-GMP, and c-xylo-GMP are moderately active against HSV-1, but c-xylo-GMP exhibits superior activity in intracerebral administration. When given intraperitoneally, c-xylo-GMP has a therapeutic index of about 4, which is lower than ara-A (approximately 30) in the same model. This differentiation is meaningful for scientific selection because the xylofuranosyl guanine analog is less effective than vidarabine.

Quote Request

Request a Quote for 9-(beta-D-Xylofuranosyl)guanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.